molecular formula C18H14N2O4 B12162683 N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B12162683
M. Wt: 322.3 g/mol
InChI Key: XDEZDZMGKYFPTJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with a quinoline moiety, making it a subject of study for its biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its specific combination of the benzodioxole and quinoline structures, which imparts distinct chemical and biological properties. Its ability to interact with microtubules and potential anticancer activity sets it apart from other similar compounds.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C18H14N2O4/c1-20-14-5-3-2-4-12(14)13(9-17(20)21)18(22)19-11-6-7-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3,(H,19,22)

InChI Key

XDEZDZMGKYFPTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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